![molecular formula C23H22N4O4 B2863096 3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-94-1](/img/structure/B2863096.png)
3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidines can be synthesized through various methods. For instance, substituted pyrimidine-4-carboxylic acid derivatives can be used in the construction of the thiophene ring . Another method involves the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride .Molecular Structure Analysis
The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific compound you mentioned also contains additional functional groups such as benzyl, ethoxyphenyl, and carboxamide.Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives have been synthesized and evaluated for their biological activities. For example, novel pyrimidine derivatives have shown significant anti-inflammatory, analgesic, and antimicrobial activities. These compounds have been explored for their potential as cyclooxygenase inhibitors, displaying notable effects on COX-2 selectivity, which suggests their utility in designing anti-inflammatory drugs (Abu‐Hashem et al., 2020). Another study focused on the synthesis of pyrazolopyrimidines and their derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of biological activities that these compounds may possess (Rahmouni et al., 2016).
Antiviral Applications
Specific pyrimidine derivatives have been evaluated for their antiviral activities, with some showing remarkable activity against avian influenza virus (H5N1). This suggests that pyrimidine derivatives could be a valuable resource in the development of antiviral agents. The structural modifications and synthesis routes of these compounds are crucial for enhancing their antiviral efficacy (Hebishy et al., 2020).
Chemical Synthesis and Modification
The chemical synthesis and modification of pyrimidine derivatives are areas of active research. Novel synthetic routes and methodologies have been developed to create a variety of pyrimidine-based compounds. These synthetic approaches are essential for the development of new compounds with potential applications in medicinal chemistry and other fields (Wilk et al., 2000).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
This inhibition can disrupt the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis, particularly in cancer cells . This is due to the inhibition of CDK2, which disrupts the normal progression of the cell cycle .
properties
IUPAC Name |
3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-3-31-17-11-9-16(10-12-17)24-21(28)18-14-26(2)20-19(18)25-23(30)27(22(20)29)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZUMTWPOMONCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
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